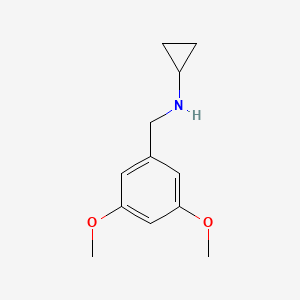![molecular formula C15H17NO2 B1417033 3-[(3-Methoxyphenyl)methoxy]-2-methylaniline CAS No. 1154572-58-3](/img/structure/B1417033.png)
3-[(3-Methoxyphenyl)methoxy]-2-methylaniline
Vue d'ensemble
Description
3-[(3-Methoxyphenyl)methoxy]-2-methylaniline, also known as MMMA, is an organic compound that belongs to the class of anilines. It is a white to off-white powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Applications De Recherche Scientifique
1. Catalysis and Chemical Synthesis
3-[(3-Methoxyphenyl)methoxy]-2-methylaniline and its related compounds have been studied for their role in chemical reactions. For instance, the influence of structurally related N,O-chelating ligands on the reactivity of tantalum complexes for hydroaminoalkylation was explored, highlighting how variations in ligand structure, including the use of ortho-methoxyphenyl groups, affect reactivity (Garcia et al., 2013). Furthermore, the study of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) has contributed to understanding the inhibition of bacterial DNA polymerase and antibacterial activity, demonstrating the potential of these compounds in drug discovery (Zhi et al., 2005).
2. Structural and Physical Chemistry
Research into the molecular structures of compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline has been significant in understanding their properties and potential applications. X-ray diffraction studies provide insights into their crystal systems and molecular interactions, which are crucial for the development of new materials and chemicals (Ajibade & Andrew, 2021).
3. Metabolism and Environmental Chemistry
The metabolism of related compounds, such as 3-chloro-4-methoxyaniline, in soil environments, provides vital information about how these chemicals interact with and impact the environment. Understanding their breakdown products and mechanisms helps in assessing environmental risks and managing chemical pollutants (Briggs & Ogilvie, 1971).
4. Organic Synthesis and Drug Development
Compounds related to 3-[(3-Methoxyphenyl)methoxy]-2-methylaniline have been utilized in the synthesis of various organic compounds, such as 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which have shown pronounced anti-proliferative activity and tumor cell selectivity. This highlights their potential in the development of novel cancer therapies (Thomas et al., 2017).
Propriétés
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-14(16)7-4-8-15(11)18-10-12-5-3-6-13(9-12)17-2/h3-9H,10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVCGVKJWOKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC(=CC=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxyphenyl)methoxy]-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1416950.png)
![4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-](/img/structure/B1416951.png)
![Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1416952.png)




![5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1416962.png)





